molecular formula C7H7BrINO B8416673 3-Bromomethyl-5-iodo-2-methoxypyridine

3-Bromomethyl-5-iodo-2-methoxypyridine

Cat. No.: B8416673
M. Wt: 327.94 g/mol
InChI Key: HUCPLTHAOVOFFD-UHFFFAOYSA-N
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Description

3-Bromomethyl-5-iodo-2-methoxypyridine is a halogenated pyridine derivative with a bromomethyl (-CH2Br) group at position 3, an iodine atom at position 5, and a methoxy (-OCH3) group at position 2. The compound’s halogen substituents make it a candidate for cross-coupling reactions, nucleophilic substitutions, and pharmaceutical intermediate synthesis.

Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

3-(bromomethyl)-5-iodo-2-methoxypyridine

InChI

InChI=1S/C7H7BrINO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3

InChI Key

HUCPLTHAOVOFFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)I)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-5-iodo-2-methoxypyridine typically involves the bromination and iodination of 2-methoxy-pyridine. One common method includes the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-5-iodo-2-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide yields 3-azidomethyl-5-iodo-2-methoxy-pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-5-iodo-2-methoxy-pyridine .

Scientific Research Applications

3-Bromomethyl-5-iodo-2-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromomethyl-5-iodo-2-methoxypyridine depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. In coupling reactions, the iodo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of key pyridine derivatives with structural similarities to 3-bromomethyl-5-iodo-2-methoxypyridine:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Reactivity/Applications
This compound C7H7BrINO (inferred) 3: -CH2Br; 5: -I; 2: -OCH3 ~314.95 (calculated) Cross-coupling, alkylation, drug synthesis
5-Bromo-3-iodo-2-methoxypyridine C6H5BrINO 5: -Br; 3: -I; 2: -OCH3 312.92 Halogen exchange, Suzuki couplings
3-Bromo-5-methoxypyridine C6H6BrNO 3: -Br; 5: -OCH3 188.02 Intermediate for agrochemicals, ligands
5-Bromo-2-methoxypyridine C6H6BrNO 5: -Br; 2: -OCH3 188.02 Electrophilic substitution, catalysis
3-Bromo-2-methoxy-5-nitropyridine C6H5BrN2O3 3: -Br; 2: -OCH3; 5: -NO2 247.02 Nitro reduction, electron-deficient intermediates
5-Bromo-3-methoxypyridin-2-amine C6H7BrN2O 5: -Br; 3: -OCH3; 2: -NH2 203.04 Nucleophilic amination, heterocycle synthesis

Key Differences and Implications

Halogen Positioning and Reactivity :

  • The target compound (this compound) features a bromomethyl group at position 3 and iodine at position 5. Bromomethyl groups (-CH2Br) are highly reactive in nucleophilic substitutions (e.g., forming thiols or amines), while iodine’s lower electronegativity compared to bromine enables participation in Ullmann or Stille couplings .
  • 5-Bromo-3-iodo-2-methoxypyridine () swaps halogen positions, with bromine at position 5 and iodine at 3. This alters electronic effects, making the iodine more susceptible to displacement in cross-coupling reactions due to its position adjacent to the methoxy group .

Functional Group Variations: 3-Bromo-5-methoxypyridine () lacks iodine and bromomethyl groups, limiting its utility in multi-step halogen substitution but serving as a simpler intermediate for methoxy-directed reactions . 3-Bromo-2-methoxy-5-nitropyridine () incorporates a nitro group (-NO2), which strongly withdraws electrons, directing electrophilic substitutions to meta/para positions. This contrasts with the target compound’s electron-donating methoxy group .

Amino-Substituted Derivatives: 5-Bromo-3-methoxypyridin-2-amine () introduces an -NH2 group, enhancing nucleophilicity at position 2. This contrasts with the target compound’s bromomethyl group, which prioritizes alkylation pathways .

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